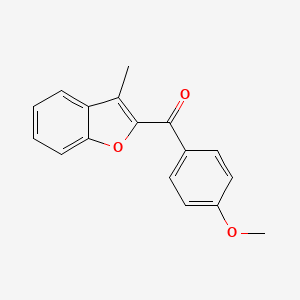

2-(4-methoxybenzoyl)-3-methyl-1-benzofuran

Description

2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran is a benzofuran derivative characterized by a methoxy-substituted benzoyl group at position 2 and a methyl group at position 3 of the benzofuran core. The methoxy group in this compound may enhance lipophilicity and influence binding interactions with biological targets, as seen in structurally related molecules .

Properties

IUPAC Name |

(4-methoxyphenyl)-(3-methyl-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-14-5-3-4-6-15(14)20-17(11)16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEDUINFUWIUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran typically involves the reaction of 4-methoxybenzoyl chloride with 3-methyl-1-benzofuran-2-ylmethanol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Radical Coupling Reactions

This compound participates in single-electron transfer (SET) processes with heteroatom nucleophiles under strongly basic conditions. Key findings include:

Mechanistic Insight : Deprotonation of heteroatom nucleophiles (e.g., HPPh₂, thiols) generates anions, which transfer an electron to the benzofuran substrate. Subsequent radical recombination forms C–P, C–S, or C–N bonds at the 3-methyl position .

Electrophilic Aromatic Substitution

The electron-rich benzofuran core undergoes regioselective substitution:

| Reaction Type | Reagents/Conditions | Products | Position | References |

|---|---|---|---|---|

| Bromination | Br₂, AlCl₃, CH₂Cl₂, 25°C | 5-Bromo-2-(4-methoxybenzoyl)-3-methyl | 85% | |

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | 72% |

Key Note : Bromination occurs preferentially at the 5-position due to steric and electronic effects of the 3-methyl and 2-benzoyl groups .

Reductive Transformations

The ketone group in the 4-methoxybenzoyl moiety is selectively reduced:

Selectivity : NaBH₄ reduces the ketone without affecting the benzofuran ring, while Pd/C hydrogenates the furan ring under vigorous conditions .

Oxidative Modifications

Controlled oxidation alters both the benzofuran core and substituents:

Caution : Over-oxidation with KMnO₄ can degrade the benzofuran ring if temperatures exceed 90°C.

Cross-Coupling Reactions

The 5-position undergoes palladium-catalyzed couplings:

Scope : Electron-withdrawing groups on coupling partners enhance reaction rates .

Acid-Catalyzed Cyclizations

Protic and Lewis acids induce ring-forming reactions:

Mechanism : TiCl₄ activates α-bromo ketones for intramolecular cyclization, forming six-membered rings .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:

2-(4-methoxybenzoyl)-3-methyl-1-benzofuran has been identified as a promising lead compound for drug development due to its structural features that may interact with biological targets. Preliminary studies indicate its potential as an anticancer agent, showing effectiveness against various cancer cell lines, including breast and colon cancer cells by inducing apoptosis through modulation of key signaling pathways .

Antiviral and Anti-inflammatory Properties:

Research suggests that this compound may exhibit antiviral properties by inhibiting viral replication mechanisms and targeting specific viral enzymes or host cell receptors. Additionally, it has shown anti-inflammatory effects by modulating pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Biological Studies

Mechanisms of Action:

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors involved in critical cellular processes. The compound's unique structure allows it to bind effectively to these targets, leading to various biological effects that warrant further investigation .

Case Studies:

- A study demonstrated that the compound significantly reduced cell viability in breast cancer cell lines, with IC50 values indicating potent antiproliferative activity .

- Another investigation highlighted its ability to enhance glucose uptake in muscle cells, suggesting potential applications in managing diabetes .

Materials Science

Organic Electronics and Sensors:

In materials science, this compound is being explored for its use in organic electronic materials and sensors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzofuran derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

2-(4-Methoxybenzoyl)benzoic Acid

- Structure : Replaces the benzofuran core with a benzoic acid moiety.

- Binding Affinity: Exhibits lower ΔGbinding values compared to non-methoxy analogues (e.g., 2-benzoylbenzoic acid), suggesting stronger receptor interactions due to the methoxy group’s electron-donating effects .

2-(4-Bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuran (BMDB)

- Structure : Features bromine at the benzoyl position and additional methoxy groups.

- Pharmacology: Demonstrates potent antinociceptive activity (15–100× more potent than aspirin) in murine models, acting via serotoninergic pathways rather than opioid receptors .

- Mechanistic Contrast : Unlike BMDB, 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran lacks a bromine substituent, which may reduce halogen-bonding interactions but improve metabolic stability .

3-Methoxy-N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)benzamide

- Structure : Incorporates a methoxybenzamide group at position 3.

- Synthetic Accessibility : Requires multistep synthesis, whereas this compound can be synthesized via simpler Friedel-Crafts or multicomponent reactions .

5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran

- Structure : Substitutes methoxybenzoyl with a sulfinyl group and chlorine at position 4.

- Bioactivity : Shows antimicrobial and antifungal properties, attributed to the sulfinyl group’s electrophilic character .

Pharmacological and Physicochemical Data

Key Observations

Substituent Impact :

- Methoxy groups enhance binding affinity in receptor models but may reduce metabolic clearance compared to halogenated analogues .

- Sulfinyl and halogen substituents improve antimicrobial activity but at the cost of increased toxicity or reduced bioavailability .

Synthetic Routes :

- The target compound benefits from simpler synthesis (e.g., Friedel-Crafts acylation) compared to amide- or sulfinyl-containing derivatives, which require protective groups or oxidation steps .

Mechanistic Diversity :

- While BMDB targets serotonin pathways, sulfinyl derivatives likely act via electrophilic disruption of microbial enzymes . The target compound’s mechanism remains underexplored but may share similarities with methoxy-substituted ligands in receptor binding .

Biological Activity

2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran, also known as N-[this compound-5-yl]benzamide, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as a pharmacophore in drug design, particularly for its anti-inflammatory , anticancer , and antimicrobial properties. This article presents a comprehensive overview of the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, contributing to its unique structural characteristics. The presence of methoxy groups enhances its solubility and biological activity, making it an attractive candidate for further investigation in medicinal applications.

The biological effects of this compound are primarily attributed to its interactions with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites through hydrogen bonding and π-π stacking interactions, which stabilize the complex within the binding site.

- Receptor Modulation : It can modulate receptor functions, potentially leading to altered signaling pathways associated with inflammation and cancer progression.

Anticancer Activity

Research has indicated that this compound demonstrates significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines, including those with mutated p53 genes . The compound's ability to suppress cell migration and invasion has been linked to alterations in the expression of key proteins involved in epithelial–mesenchymal transition (EMT) processes .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, which is crucial for managing various chronic diseases. Its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. It has exhibited activity against both bacterial and fungal strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Study 1: Anticancer Effects on Hepatocellular Carcinoma

A study investigated the effects of a related benzofuran derivative on hepatocellular carcinoma (HCC) cells. The findings revealed that treatment with this compound significantly inhibited cell proliferation and migration while promoting apoptosis through ROS generation and mitochondrial dysfunction . These results underscore the potential of benzofuran derivatives in cancer therapy.

Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammatory responses, researchers found that compounds similar to this compound effectively reduced levels of inflammatory markers in vitro. This suggests that these compounds could serve as therapeutic agents for inflammatory diseases .

Research Findings Summary Table

Q & A

Basic: What are the critical synthetic steps and optimization strategies for 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran?

Answer:

The synthesis typically involves:

- Cyclization and functionalization : Reacting substituted salicylaldehyde or hydroxyacetophenone derivatives with halogenated ketones (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) under reflux in dry acetone with anhydrous potassium carbonate .

- Purification : Flash column chromatography and recrystallization (e.g., petroleum ether) to isolate high-purity products .

- Optimization : Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux conditions), and reaction time (18–24 hours for complete conversion) .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- Structural verification : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and regioselectivity .

- Purity assessment : Thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for quantitative analysis .

- Crystallographic analysis : Single-crystal X-ray diffraction (using SHELX programs) to resolve bond angles, hydrogen bonding, and molecular packing .

Advanced: How do structural modifications (e.g., halogenation, methoxy groups) influence biological activity?

Answer:

- Halogenation : Fluorine or chlorine at the 4-position enhances lipophilicity and metabolic stability, improving membrane permeability and target binding .

- Methoxy groups : Electron-donating methoxy substituents on the benzoyl moiety modulate electronic effects, potentially enhancing interactions with hydrophobic enzyme pockets .

- Comparative studies : Analogs like 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran show distinct antibacterial activity due to sulfoxide group polarity .

Advanced: What methodological challenges arise in crystallographic refinement of benzofuran derivatives?

Answer:

- Disorder modeling : Flexible substituents (e.g., methyl or sulfinyl groups) require multi-position occupancy refinement in SHELXL .

- Hydrogen bonding networks : Intermolecular O–H···O interactions (e.g., carboxyl dimer formation) must be resolved to understand crystal packing .

- Data quality : High-resolution (<1.0 Å) data collection minimizes errors in anisotropic displacement parameters for non-hydrogen atoms .

Advanced: How can computational methods predict biological interactions?

Answer:

- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding sites using crystal structures of target proteins (e.g., kinases or GPCRs) .

- QSAR modeling : Quantitative structure-activity relationship models correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in pharmacological assays .

- MD simulations : Molecular dynamics (e.g., GROMACS) assess conformational stability of ligand-receptor complexes over nanosecond timescales .

Advanced: How to resolve contradictions in pharmacological data across studies?

Answer:

- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .

- Metabolic profiling : LC-MS/MS identifies metabolite interference (e.g., demethylation or sulfoxide reduction) that may alter activity .

- Orthogonal validation : Confirm results using multiple assays (e.g., enzymatic inhibition + cell viability) to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.